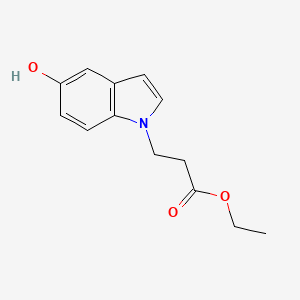

ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate

Description

Properties

CAS No. |

142403-34-7 |

|---|---|

Molecular Formula |

C13H15NO3 |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

ethyl 3-(5-hydroxyindol-1-yl)propanoate |

InChI |

InChI=1S/C13H15NO3/c1-2-17-13(16)6-8-14-7-5-10-9-11(15)3-4-12(10)14/h3-5,7,9,15H,2,6,8H2,1H3 |

InChI Key |

QUQGICLYJBAKTA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCN1C=CC2=C1C=CC(=C2)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

| Parameter | Acid-Catalyzed (Fischer Esterification) | Coupling Agent (DCC/DMAP) |

|---|---|---|

| Catalyst | H₂SO₄ or HCl | DCC, DMAP |

| Solvent | Ethanol | Dichloromethane or THF |

| Temperature | Reflux (e.g., 78°C) | Room temperature |

| Time | 6–24 hours | 2–4 hours |

| Yield | Moderate (50–70%) | High (80–90%) |

Mechanism :

- Fischer Esterification : The carboxylic acid reacts with ethanol in the presence of an acid catalyst, forming the ester through equilibrium-driven condensation. Excess ethanol is used to favor ester formation.

- DCC/DMAP Coupling : The carboxylic acid is activated by DCC, forming an active O-acylisourea intermediate. DMAP accelerates the reaction, displacing the leaving group to yield the ester.

Advantages :

- Direct and cost-effective for large-scale synthesis.

- Avoids complex intermediates.

Challenges :

- Potential side reactions (e.g., decarboxylation) under prolonged heating.

- Requires purification to remove unreacted acid.

Alkylation of Indole’s Nitrogen

This method introduces the propanoate group via alkylation of indole’s nitrogen using ethyl 3-bromopropionate.

Key Steps

- Base Activation : Deprotonate indole’s NH using K₂CO₃ or NaH to enhance nucleophilicity.

- Nucleophilic Substitution : React with ethyl 3-bromopropionate in polar aprotic solvents (e.g., DMF or DMSO).

| Parameter | Typical Conditions |

|---|---|

| Base | K₂CO₃, NaH |

| Solvent | DMF, DMSO |

| Temperature | 60–100°C |

| Time | 4–12 hours |

| Yield | 40–60% (depending on steric hindrance) |

Mechanism :

- The bromo ester undergoes SN2 displacement, transferring the propanoate group to the indole’s nitrogen. Steric hindrance from the indole’s aromatic ring may reduce yields.

Variations :

- Phase-Transfer Catalysis : Enhances reaction efficiency by stabilizing the transition state.

- Protection Strategies : Protecting the 5-hydroxy group (e.g., as a methyl ether) prior to alkylation to minimize side reactions.

Challenges :

- Low nucleophilicity of indole’s NH.

- Competing elimination or decomposition of the bromo ester.

Mitsunobu Reaction

This method transfers the propanoate group from an alcohol to indole’s nitrogen using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Reaction Setup

| Parameter | Conditions |

|---|---|

| Reagents | 3-Hydroxypropanoate ethyl ester, DEAD, PPh₃ |

| Solvent | THF, DCM |

| Temperature | 0–25°C |

| Time | 6–12 hours |

| Yield | 50–70% |

Mechanism :

- DEAD forms an active intermediate with the alcohol, which is displaced by the indole’s NH.

- PPh₃ facilitates the formation of a stable oxaphosphonium intermediate.

Advantages :

- Mild conditions suitable for sensitive substrates.

- High stereoselectivity (if applicable).

Limitations :

- Requires the alcohol precursor (e.g., 3-hydroxypropanoate ethyl ester).

- Excess reagents and byproducts (e.g., triphenylphosphine oxide) complicate purification.

Protection/Deprotection Strategy

This approach minimizes interference from the 5-hydroxy group during alkylation.

Steps

- Protection : Convert the 5-hydroxy group to a methyl ether or silyl ether using reagents like CH₃I/K₂CO₃ or TMSCl.

- Alkylation : Perform alkylation with ethyl 3-bromopropionate.

- Deprotection : Remove the protecting group (e.g., using BBr₃ for methyl ethers).

| Parameter | Protection | Deprotection |

|---|---|---|

| Reagents | CH₃I, TMSCl | BBr₃, TBAF |

| Solvent | DMF, THF | DCM, THF |

| Yield | 80–90% | 70–85% |

Example :

- Protecting the hydroxyl as a TMS ether (TMSCl, imidazole, DMF) allows alkylation without interference. Subsequent TBAF-mediated deprotection regenerates the free hydroxyl.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to multiple receptors, influencing various biological processes. For example, it can interact with enzymes and receptors involved in inflammation and cancer, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Hydroxy vs. Methoxy groups, however, improve lipophilicity, favoring membrane permeability in drug design . Fluorine’s electronegativity () could enhance metabolic stability and binding affinity in bioactive compounds .

- Ester vs. Carboxylic Acid: Ethyl esters (e.g., ethyl 3-(methylthio)propanoate in ) are typically more volatile than carboxylic acids, making them suitable for fragrance applications. The target compound’s ester group suggests similar volatility, whereas propanoic acid derivatives () are less volatile but more water-soluble .

Biological Activity

Antimicrobial Activity

Indole derivatives have shown promising antimicrobial properties. A study on tris(1H-indol-3-yl)methylium derivatives demonstrated significant antibacterial activity against various bacterial strains, including drug-resistant ones . The most active compound exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

Indole-derived compounds have demonstrated anticancer properties. For instance, methyl 1H-indole-3-carboxylate, structurally similar to our compound of interest, exhibited cytotoxic attributes against several human cancer cell lines . This suggests that ethyl 3-(5-hydroxy-1H-indol-1-yl)propanoate may also possess anticancer potential, warranting further investigation.

Antioxidant Properties

Some indole derivatives have shown antioxidant capabilities. A study on 2-(1H-indol-3-yl)ethyl 2-hydroxypropanoate, isolated from a marine yeast strain, demonstrated mild radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) . This suggests that our compound might also possess antioxidant properties, though specific studies would be needed to confirm this.

Receptor Binding and Neurological Effects

Indole derivatives have shown affinity for various receptors, particularly those in the central nervous system. For example, a compound isolated from a marine sponge exhibited high affinity for 5-HT2A and 5-HT2C receptors . This indicates potential neurological effects for this compound, which could be explored in future studies.

Enzyme Inhibition

Many indole derivatives have demonstrated enzyme inhibitory properties. For instance, Hainanerectamine B, isolated from a marine sponge, showed the ability to inhibit Aurora A, a serine/threonine kinase involved in cell division regulation . This suggests that our compound might also possess enzyme inhibitory capabilities, potentially affecting various biological processes.

Case Study: Marine Indole Alkaloids

Marine Indole Alkaloids (MIAs) have shown a wide range of biological activities, including anti-inflammatory, anticancer, and anti-HIV properties . While this compound is not specifically a marine-derived compound, this case study highlights the diverse potential of indole derivatives.

Research Findings

Table 1: Potential Biological Activities of this compound Based on Similar Indole Derivatives

| Biological Activity | Evidence from Similar Compounds | Potential Mechanism |

|---|---|---|

| Antimicrobial | MIC of 0.5 μg/mL against Gram-positive bacteria | Cell wall disruption or metabolic interference |

| Anticancer | Cytotoxicity against human cancer cell lines | Possible apoptosis induction or cell cycle arrest |

| Antioxidant | DPPH radical scavenging activity | Free radical neutralization |

| Neurological | Affinity for 5-HT2A and 5-HT2C receptors | Neurotransmitter modulation |

| Enzyme Inhibition | Inhibition of Aurora A kinase | Interference with cellular signaling pathways |

While these potential activities are promising, it's crucial to note that specific studies on this compound are necessary to confirm its exact biological profile. The compound's unique structure, combining an indole core with a hydroxy group and an ethyl ester, may confer distinct properties that differ from other indole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.